molecular formula C30H25BrN4O5 B445312 2-AMINO-1-(4-BROMOPHENYL)-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(4-BROMOPHENYL)-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B445312
M. Wt: 601.4g/mol
InChI Key: KTEMHVPBUSQYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(4-BROMOPHENYL)-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(4-BROMOPHENYL)-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and nitriles. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amino-substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)-4-[3-({2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-fluorophenyl)-4-[3-({2-nitrophenoxy}methyl)-4-methoxyphenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-AMINO-1-(4-BROMOPHENYL)-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C30H25BrN4O5

Molecular Weight

601.4g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-4-[4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C30H25BrN4O5/c1-39-26-14-9-18(15-19(26)17-40-27-8-3-2-5-23(27)35(37)38)28-22(16-32)30(33)34(21-12-10-20(31)11-13-21)24-6-4-7-25(36)29(24)28/h2-3,5,8-15,28H,4,6-7,17,33H2,1H3

InChI Key

KTEMHVPBUSQYRV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Br)N)C#N)COC5=CC=CC=C5[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Br)N)C#N)COC5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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